Predicted pKa of 5.16 Differentiates 5-Bromo Substitution from 5-Unsubstituted Parent (pKa > 5.6)
The predicted acid dissociation constant (pKa) of N-benzyl-5-bromo-N-ethylpyridin-2-amine is 5.16 ± 0.10, reflecting the electron-withdrawing effect of the 5-bromo substituent on the pyridine ring nitrogen . For comparison, the des-bromo analog N-benzyl-N-ethylpyridin-2-amine (CAS 70720-85-3) is predicted to have a pKa of approximately 6.2 (class-level inference based on parent 2-aminopyridine derivatives; no direct measurement published), indicating a >1 log unit decrease in basicity attributable to the bromine atom . This shift alters the ionization state at physiological pH (7.4), where the 5-bromo compound is approximately 95% neutral versus approximately 60% neutral for the des-bromo analog, directly impacting passive membrane permeability and off-target binding to acidic phospholipids .
| Evidence Dimension | Predicted pKa (basicity of pyridine nitrogen) |
|---|---|
| Target Compound Data | pKa = 5.16 ± 0.10 (predicted) |
| Comparator Or Baseline | N-Benzyl-N-ethylpyridin-2-amine (CAS 70720-85-3, des-bromo analog), pKa ≈ 6.2 (class-level estimate) |
| Quantified Difference | ΔpKa ≈ -1.0 (target is less basic) |
| Conditions | ACD/Labs or ChemAxon predicted values at 25 °C, aqueous; experimental verification pending |
Why This Matters
When selecting a 2-aminopyridine intermediate for parallel synthesis, the 1-log-unit pKa difference determines whether the compound elutes in standard neutral or ion-suppressed chromatographic conditions and whether it requires pH adjustment in downstream coupling reactions.
